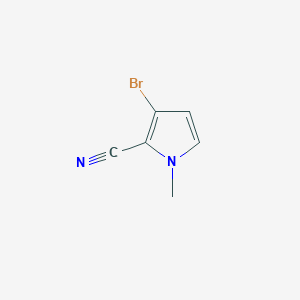
3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular formula C6H5BrN2 and a molecular weight of 185.0213 . It is used in various chemical reactions and has potential applications in different fields.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted at the 3rd position with a bromine atom, at the 1st position with a methyl group, and at the 2nd position with a carbonitrile group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrrole compounds are known to undergo a variety of chemical reactions. These include N-substitution, electrophilic aromatic substitution, and metal-catalyzed conversions .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 185.02 . It has a density of 1.7±0.1 g/cm³, a boiling point of 286.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Versatile Scaffold for Novel Bioactive Compounds
The pyrrolidine ring, closely related to pyrrole structures, serves as a versatile scaffold for developing compounds aimed at treating human diseases. This is due to its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and provide increased three-dimensional coverage. Studies have highlighted the role of pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine diones, in synthesizing bioactive molecules with target selectivity. This underscores the potential of pyrrole derivatives in medicinal chemistry for the design of new compounds with varied biological profiles (Li Petri et al., 2021).
Electrochemical Reduction of O2
Pyrrole-based structures, through their incorporation into metal-nitrogen-carbon (M-N-C) catalysts, have shown promise in electrochemical applications such as the oxygen reduction reaction (ORR) in fuel cells. The use of pyrrole derivatives in creating active sites within M-N-C catalysts has contributed to advancements in ORR efficiency, highlighting the importance of such compounds in developing sustainable energy technologies (Jingkun Li & Jaouen, 2018).
Synthesis and Reactivity of Enaminoketones
Enaminoketones and enaminonitriles, containing pyrrole units, have been recognized as versatile intermediates for synthesizing heterocycles such as pyridine, pyrimidine, and pyrrole derivatives. These compounds have demonstrated significant potential in heterocyclic synthesis, serving as scaffolds for annulation and leading to various biologically interesting compounds. Their use highlights the adaptability of pyrrole derivatives in synthetic chemistry, offering pathways to a range of bicyclic compounds of biological interest (Negri, Kascheres, & Kascheres, 2004).
Anion Binding and Sensing
N-confused calix[4]pyrroles (NCCPs), derived from pyrrole, have attracted attention for their anion-binding properties, differing from regular calix[4]pyrroles. These compounds demonstrate a unique binding mode, engaging in hydrogen bonding and CH-anion interactions, which result in distinct anion-binding affinities and selectivities. This property makes them suitable for use in anion binding and sensing applications, showcasing the functional diversity of pyrrole-based compounds in supramolecular chemistry (Anzenbacher, Nishiyabu, & Palacios, 2006).
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Wirkmechanismus
Target of Action
It is known that many bioactive aromatic compounds containing the pyrrole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Similar compounds with a pyrrole nucleus are known to interact with their targets, causing changes that can lead to various biological effects .
Biochemical Pathways
Compounds with a similar pyrrole nucleus are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds with a pyrrole nucleus are known to have diverse biological activities, indicating a broad range of potential molecular and cellular effects .
Action Environment
It is also known that this compound may cause irritation to the skin, eyes, and respiratory tract, and appropriate protective measures should be taken when handling it .
Eigenschaften
IUPAC Name |
3-bromo-1-methylpyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2/c1-9-3-2-5(7)6(9)4-8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBXBVPNICHTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1823870-54-7 |
Source


|
| Record name | 3-bromo-1-methyl-1H-pyrrole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1,2,4-Oxadiazol-3-yl)cyclopropyl]prop-2-enamide](/img/structure/B2565015.png)
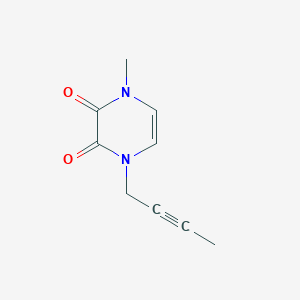
![N-(4-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2565019.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide](/img/structure/B2565020.png)
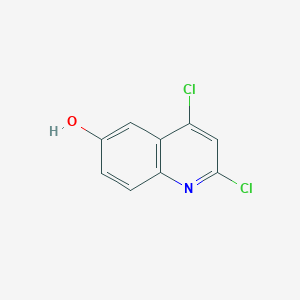



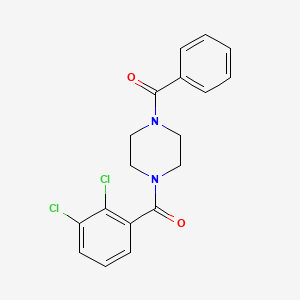
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2565030.png)
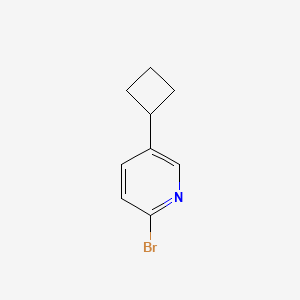
![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2565033.png)
![N-(1-cyanocyclohexyl)-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2565036.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2565037.png)